4-((4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
Description
This compound is a heterocyclic sulfonamide featuring a piperidine core substituted with a 3-chloropyridin-4-yl ether group and a 3,5-dimethylisoxazole sulfonyl moiety. The sulfonyl bridge links the piperidine and isoxazole rings, creating a rigid scaffold.
Properties
IUPAC Name |
4-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O4S/c1-10-15(11(2)23-18-10)24(20,21)19-7-4-12(5-8-19)22-14-3-6-17-9-13(14)16/h3,6,9,12H,4-5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVPYQNSWXULST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Functional Groups
The target compound’s uniqueness lies in its sulfonyl-linked piperidine-isoxazole architecture and 3-chloropyridinyl-oxy substituent . Below is a comparative analysis with analogs from the evidence:
Table 1: Structural and Functional Comparison
Electronic and Steric Properties
- The piperidine ring introduces basicity (pKa ~8–10), which may influence solubility and membrane permeability.
- Fluorophenyl Analog (CAS 1197840-25-7) : The 4-fluorophenyl sulfonyl group offers moderate electron-withdrawing effects but lacks the piperidine’s basicity. The methyl-isoxazole group is retained, suggesting shared synthetic routes .
- Quinoxaline-Piperidine Compound (CAS 2320258-95-3): The quinoxaline core and morpholine group increase hydrophilicity, while the trihydrochloride salt improves aqueous solubility. The pyrazole-piperidine moiety may target kinase ATP-binding pockets .
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